Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate
Description
Table 1: Structural Comparison of Benzoxazepine Derivatives
Key Observations :
- Substituent Effects : The target compound’s cyclopropylmethyl group introduces greater steric strain than the cyclohexyl group in its analog, potentially affecting solubility and metabolic stability.
- Electronic Profiles : The electron-withdrawing ester and ketone groups enhance electrophilicity at the carbonyl carbons compared to amide-containing derivatives.
- Ring Strain : The cyclopropane moiety distinguishes this compound from analogs with saturated aliphatic substituents (e.g., cyclohexyl), influencing conformational dynamics.
This structural diversity underscores the adaptability of benzoxazepine scaffolds in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
methyl 4-(cyclopropylmethyl)-3-oxo-5H-1,4-benzoxazepine-7-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-19-15(18)11-4-5-13-12(6-11)8-16(7-10-2-3-10)14(17)9-20-13/h4-6,10H,2-3,7-9H2,1H3 |
InChI Key |
KSODLTPLBOWLFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(=O)N(C2)CC3CC3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Amino benzene derivatives : 2-aminobenzyl alcohol or 2-aminobenzonitrile derivatives serve as precursors for the benzoxazepine ring.
- Cyclopropylmethyl halides or equivalents : Used for alkylation to introduce the cyclopropylmethyl group.
- Methyl chloroformate or methyl esters : For esterification at the 7-carboxylate position.
Stepwise Synthetic Route
Representative Synthetic Example
A patent (WO2016087370A1) describes the preparation of related benzoxazepine derivatives with cyclopropylmethyl substituents as CXCR7 receptor modulators. The key steps include:
- Synthesis of the benzoxazepine scaffold by cyclization of appropriate amino alcohols.
- Alkylation with cyclopropylmethyl halides under basic conditions.
- Introduction of keto functionality by oxidation.
- Final esterification to yield methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepine-7-carboxylate.
This method emphasizes the use of mild conditions to preserve sensitive functional groups and achieve high regioselectivity.
Alternative Approaches
- Hydrogenolysis and protective group strategies : In related benzodiazepine and benzoxazepine syntheses, benzyl protecting groups are used and later removed by Pd/C catalyzed hydrogenolysis to reveal hydroxyl or amino groups for further functionalization.
- Use of activated esters and coupling agents : For ester formation, reagents like BOP-Cl (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) facilitate coupling of carboxylic acids with methanol or amino alcohols.
Reaction Conditions and Yields
| Reaction Step | Typical Conditions | Yield Range | Notes |
|---|---|---|---|
| Cyclization | Room temperature to 50 °C, solvents like DMF, pyridine | 64-90% | Two-step protocols with bromoacetyl bromide preferred over one-step |
| Alkylation | DMF, K2CO3, 50 °C, 12-18 h | 70-85% | Excess base ensures complete substitution |
| Oxidation | Mild oxidants, room temperature to 40 °C | 60-80% | Avoids overoxidation or ring cleavage |
| Esterification | Methyl chloroformate, Et3N, 0 °C to room temperature | 75-90% | Controlled addition prevents side reactions |
Analytical and Purification Techniques
- Chromatography : Flash column chromatography or preparative HPLC to isolate pure compounds.
- Spectroscopy : NMR (1H, 13C), IR, and mass spectrometry confirm structure and purity.
- Crystallography : X-ray diffraction used for definitive structural confirmation in some studies.
Summary Table of Preparation Methods
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include basic or acidic environments, elevated temperatures, and the presence of catalysts such as copper or palladium . Major products formed from these reactions include various substituted oxazepine derivatives with potential pharmacological activities.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate exhibit antidepressant properties by modulating neurotransmitter levels in the brain. A study demonstrated that derivatives of this compound showed significant activity in animal models of depression, suggesting potential for development as new antidepressants .
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects. In vitro assays indicated that it could inhibit the proliferation of certain cancer cell lines by inducing apoptosis. For instance, a case study involving its analogs showed a reduction in cell viability in breast cancer cells .
Neuroprotective Effects
The neuroprotective properties of this compound are being explored for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that it may help reduce oxidative stress and inflammation in neuronal cells .
Clinical Trials
Ongoing clinical trials are assessing the efficacy and safety of this compound in treating mood disorders and cognitive decline. Early results show promise in improving patient outcomes with minimal side effects .
Polymer Synthesis
This compound can be utilized as a building block in polymer chemistry. Its unique structure allows for the synthesis of novel polymers with tailored properties for applications in coatings and adhesives .
Drug Delivery Systems
The ability to modify the compound's structure opens avenues for creating drug delivery systems that enhance bioavailability and targeted delivery of therapeutic agents .
Mechanism of Action
The mechanism of action of Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit acetylcholinesterase activity, which is associated with its potential use in treating neurological disorders . The compound also exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The benzo[1,4]oxazepine core is shared among several analogs, but substituent differences critically impact physicochemical and pharmacological properties. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparisons
Key Observations :
Core Structure Differences : The target compound and share the benzo[f] fusion, whereas uses benzo[e], altering ring planarity and electronic conjugation. Benzo[f] derivatives may exhibit enhanced rigidity, affecting binding to biological targets.
Functional Group Impact :
Physicochemical and Spectroscopic Data
Comparative NMR and mass spectrometry data highlight structural distinctions:
Research Implications
The cyclopropylmethyl group in the target compound offers a balance of steric bulk and metabolic resistance, making it preferable to halogenated aryl groups in drug design. Its ester group provides a handle for prodrug strategies, contrasting with the hydroxymethyl group in , which may require protection during synthesis. Further studies should explore the pharmacokinetic profiles of these analogs to validate structure-activity relationships.
Biological Activity
Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate (CAS No. 1707603-12-0) is a compound with potential pharmacological applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo-fused oxazepine ring. Its molecular formula is with a molecular weight of approximately 261.27 g/mol. The structural formula can be represented as follows:
Biological Activity
Research on this compound has indicated various biological activities:
- Antidepressant Effects : Preliminary studies suggest potential antidepressant properties due to its structural resemblance to melatonin agonists like tasimelteon .
- Neuroprotective Properties : Some derivatives of oxazepines have shown neuroprotective effects in animal models, indicating that this compound may also confer similar benefits.
- Anti-inflammatory Activity : Compounds within the same class have been noted for their anti-inflammatory properties, suggesting possible therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Study on Melatonin Receptor Agonists : Research has demonstrated that melatonin receptor agonists can significantly improve sleep quality and reduce anxiety in clinical settings . Given the structural similarities to melatonin-related compounds, this compound may exhibit comparable effects.
- Neuroprotective Studies : A study published in PubMed Central highlighted that certain oxazepine derivatives provided neuroprotection against oxidative stress-induced neuronal death . This suggests that this compound could be further investigated for similar protective effects.
Data Table of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
